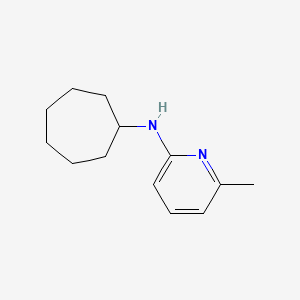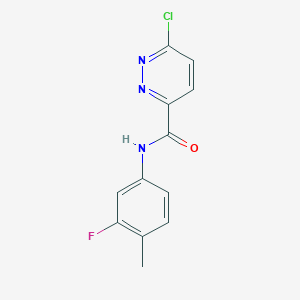![molecular formula C9H11ClN2O3S B7575367 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Sulfachloropyridazine and is a sulfonamide antibiotic. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.79 g/mol.
Applications De Recherche Scientifique
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been tested for its antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. In agriculture, it has been tested for its ability to control plant diseases and pests. In environmental science, it has been studied for its potential use in water treatment and as a soil conditioner.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the inhibition of bacterial enzymes involved in folic acid synthesis. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of bacterial cells. This compound also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which suggests its potential use in the treatment of inflammatory diseases. It has also been found to have a protective effect on the liver by reducing the levels of liver enzymes and lipid peroxidation. Additionally, it has been shown to have a neuroprotective effect by reducing the levels of oxidative stress markers in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacterial strains, including gram-positive and gram-negative bacteria. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
For research include exploring its potential use in cancer treatment, inflammatory diseases, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide involves the reaction of 2-chloro-6-nitropyridine with sodium sulfite to form 2-chloro-6-aminopyridine. This intermediate is then reacted with N-(3-bromophenyl)acetamide to form 2-chloro-N-[(3-bromophenyl)methyl]acetamide. Finally, the bromine atom is replaced with a sulfonamide group using sodium sulfite to obtain 2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide.
Propriétés
IUPAC Name |
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-2-1-3-8(4-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFKZHXUJXNXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)

![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)

![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)